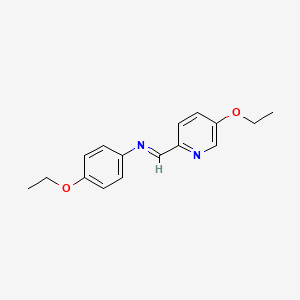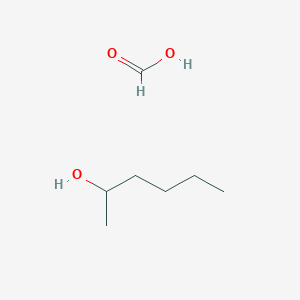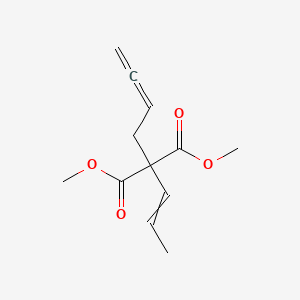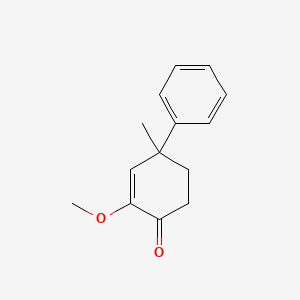![molecular formula C33H28O6 B14311908 Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate CAS No. 114626-81-2](/img/structure/B14311908.png)
Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is a chemical compound known for its unique structure and properties It consists of two biphenyl groups attached to a central dimethylpropanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate typically involves the reaction of biphenyl derivatives with dimethylpropanedioate under specific conditions. One common method involves the use of acid-catalyzed transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often require the presence of strong acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial production methods may vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The biphenyl groups can participate in electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can result in various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate involves its interaction with specific molecular targets and pathways. The biphenyl groups can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological and chemical activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine: A compound with similar biphenyl groups but different central moiety.
N-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-4-chlorobenzamide: Another biphenyl derivative with distinct functional groups.
Uniqueness
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is unique due to its specific combination of biphenyl groups and dimethylpropanedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
114626-81-2 |
|---|---|
Fórmula molecular |
C33H28O6 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C33H28O6/c1-33(2,31(36)38-21-29(34)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32(37)39-22-30(35)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
Clave InChI |
OLIPDHQZGXIUNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)





![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)

![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)

